Product packaging for DM1-Smcc(Cat. No.:)

DM1-Smcc

Cat. No.: B607149
M. Wt: 1072.6 g/mol
InChI Key: IADUWZMNTKHTIN-MLSWMBHTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Cytotoxic Payloads in Targeted Therapeutic Modalities

The concept of targeted therapy dates back over a century, but the practical application through ADCs has evolved significantly. Early attempts at creating targeted cytotoxic agents involved conjugating traditional chemotherapeutic drugs like methotrexate (B535133) or doxorubicin (B1662922) to antibodies. drugtargetreview.combiointron.com However, these first-generation ADCs often faced limitations due to insufficient potency of the payload, linker instability, or immunogenicity of the antibody component, leading to disappointing clinical outcomes and significant systemic toxicity. biointron.commdpi.com

This led to a shift towards utilizing far more potent cytotoxic agents, often effective at sub-nanomolar concentrations, as payloads. biochempeg.com This second generation of payloads includes compounds like the auristatins (e.g., MMAE, MMAF) and the maytansinoids (e.g., DM1, DM4). drugtargetreview.commdpi.commdpi.com These highly potent molecules offered the prospect of achieving significant cell kill even with limited drug quantities delivered to the tumor site.

The Foundational Role of Maytansinoids in Antibody-Drug Conjugate Design

Maytansinoids are a class of highly potent cytotoxic ansamycin (B12435341) macrolides originally isolated from the Maytenus plant species. biochempeg.comwikipedia.orgnih.govadcreview.com Their mechanism of action involves the inhibition of microtubule assembly through binding to tubulin at the rhizoxin (B1680598) binding site, leading to mitotic arrest and ultimately cell death. wikipedia.orgnih.govadcreview.com While their potent cytotoxicity made them attractive therapeutic candidates, early clinical trials with unconjugated maytansine (B1676224) were limited by severe systemic toxicity due to a lack of tumor specificity. biochempeg.comnih.govadcreview.com

The advent of ADC technology provided a means to harness the potent cytotoxic activity of maytansinoids while mitigating their systemic toxicity by specifically delivering them to cancer cells. biochempeg.comnih.gov This led to the development of maytansinoid derivatives suitable for conjugation, such as DM1 (mertansine) and DM4 (ravtansine), which contain functional groups (like a thiol) amenable to linker attachment. biochempeg.comwikipedia.org Antibody-maytansinoid conjugates (AMCs) have since become a significant class of ADCs, with several gaining regulatory approval. nih.govnih.gov

DM1-Smcc as a Prototypical Component in Targeted Conjugate Systems

This compound, also known as SMCC-DM1 or emtansine (when conjugated to trastuzumab), represents a widely utilized drug-linker conjugate in the field of ADCs. broadpharm.comfishersci.fimedchemexpress.comselleckchem.com It consists of the potent maytansinoid payload DM1 covalently linked to the heterobifunctional linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). broadpharm.comfishersci.fimedchemexpress.comwikipedia.org

The SMCC linker is characterized by two reactive groups: a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester. wikipedia.org This design allows for the specific conjugation of DM1, which contains a free thiol group, to the maleimide moiety, forming a stable thioether bond. rsc.orgnih.govresearchgate.net The NHS ester of SMCC is reactive towards primary amine groups, typically the ε-amino groups of lysine (B10760008) residues present on the antibody. rsc.orgresearchgate.net This conjugation strategy results in a non-cleavable linkage between the antibody and the DM1 payload. rsc.orgbiochempeg.com

The non-cleavable nature of the SMCC-DM1 linker is a key characteristic. Unlike cleavable linkers that release the payload in response to specific intracellular conditions (e.g., enzymatic cleavage, low pH, reducing environment), ADCs utilizing the SMCC-DM1 linker require the internalization of the entire antibody-drug conjugate into the target cell. biochempeg.comcreative-biolabs.com Following internalization, the antibody component undergoes proteolytic degradation within the lysosomes. rsc.orgbiochempeg.comcreative-biolabs.com This degradation releases the DM1 payload still attached to the linker and the lysine residue of the antibody, typically in the form of lysine-MCC-DM1, which is the active cytotoxic species. rsc.orgbiochempeg.commedchemexpress.com

The stability conferred by the non-cleavable thioether bond in the SMCC-DM1 conjugate is crucial for minimizing premature payload release in systemic circulation, which is a major factor contributing to off-target toxicity. nih.govcreative-biolabs.com This enhanced stability in the bloodstream allows the ADC to reach the tumor site and accumulate in antigen-expressing cells. creative-biolabs.com

This compound has served as a prototypical linker-payload for numerous ADC development programs. Its successful application is most prominently exemplified by ado-trastuzumab emtansine (T-DM1), an anti-HER2 ADC that utilizes trastuzumab conjugated to DM1 via the SMCC linker. rsc.orgacs.orgpatsnap.comadcreview.com T-DM1's success in treating HER2-positive breast cancer has validated the SMCC-DM1 platform and underscored its potential in targeted therapy. acs.orgpatsnap.com

Preclinical studies have investigated the properties of ADCs constructed with the SMCC-DM1 linker-payload. For instance, studies comparing SMCC-DM1 conjugates to those using other linkers, such as the cleavable SPP linker or novel triglycyl linkers, have provided insights into the impact of linker chemistry on ADC stability, efficacy, and pharmacokinetics. nih.govnih.govd-nb.infomdpi.com While SMCC-based conjugates have demonstrated good stability, alternative linker designs have also been explored to potentially improve the therapeutic index further. nih.govd-nb.info

In vitro studies have demonstrated the cytotoxic activity of this compound conjugates against various cancer cell lines. For example, this compound has shown inhibitory effects on the proliferation of HER2-positive HCC1954 and HER2-negative MDA-MB-468 breast cancer cells. medchemexpress.comcaymanchem.com Conjugation of this compound to specific antibodies targeting tumor antigens, such as an anti-EpCAM antibody, has also shown potent inhibition of cancer cell proliferation. caymanchem.com

Compound/ConjugateCell LineIC₅₀ (nM)Source
This compoundHCC195417.2 medchemexpress.comcaymanchem.com
This compoundMDA-MB-46849.9 medchemexpress.comcaymanchem.com
Anti-EpCAM-DM1-Smcc ConjugateMCF-711 caymanchem.com
Lys-SMCC-DM1KPL-424.8 medchemexpress.com
Lys-SMCC-DM1MDA-MB-46840.5 medchemexpress.com

The research surrounding this compound highlights its importance as a well-characterized linker-payload system that has significantly contributed to the advancement of ADC technology. Its use in approved therapies and ongoing preclinical investigations continues to inform the design and development of next-generation targeted cancer treatments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H66ClN5O16S B607149 DM1-Smcc

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUWZMNTKHTIN-MLSWMBHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H66ClN5O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1072.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Conjugation Methodologies for Dm1 Smcc in Bioconjugation

Linker Chemistry: N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) in DM1 Conjugation

SMCC is a widely utilized heterobifunctional crosslinker in bioconjugation, particularly in the construction of ADCs involving thiol-containing payloads like DM1. wikipedia.orgfishersci.combiosyn.comthermofisher.com Its structure incorporates two distinct reactive functional groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, positioned at opposite ends of a cyclohexane-stabilized spacer arm. wikipedia.orgthermofisher.com This arrangement allows for controlled, sequential coupling reactions with biomolecules.

Reaction Mechanisms for Thioether Bond Formation

The maleimide group within the SMCC linker reacts specifically with free sulfhydryl (thiol, -SH) groups to form a stable thioether linkage. biosyn.comthermofisher.comthermofisher.comprolynxinc.combiosyn.com This reaction proceeds primarily through a nucleophilic Michael addition mechanism. The thiolate anion (RS⁻), formed by the deprotonation of a thiol group, acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring. prolynxinc.com This results in the formation of a carbon-sulfur bond, creating a stable succinimidyl thioether adduct. prolynxinc.com

The maleimide-thiol reaction is typically conducted at near-neutral pH conditions, generally between pH 6.5 and 7.5, where the specificity for thiols over other nucleophiles like amines is significantly higher. biosyn.comthermofisher.comthermofisher.com At pH 7.0, the reaction rate towards thiols can be up to 1000 times faster than towards amines. While the thioether bond formed is generally stable, the succinimide (B58015) ring of the adduct can undergo hydrolysis to form a maleamic acid derivative, which can further stabilize the linkage against reversible Michael addition, although this hydrolysis is slow at physiological pH and is accelerated under more alkaline conditions (pH > 8.5). prolynxinc.com The cyclohexane (B81311) ring in SMCC's spacer arm contributes to decreasing the rate of hydrolysis of the maleimide group compared to linkers without this feature, allowing for better stability of maleimide-activated molecules. thermofisher.com

Bifunctional Properties of SMCC in Protein Modification

SMCC's heterobifunctional nature makes it ideal for creating conjugates between molecules with different reactive groups. The NHS ester end of SMCC is highly reactive towards primary amines (-NH₂) found predominantly on the side chains of lysine (B10760008) residues and the N-terminus of proteins. wikipedia.orgfishersci.combiosyn.comthermofisher.com This reaction typically occurs at slightly alkaline pH, usually between pH 7.0 and 9.0, forming a stable amide bond. fishersci.combiosyn.comthermofisher.com The maleimide end, as discussed, reacts with sulfhydryl groups. wikipedia.orgfishersci.combiosyn.comthermofisher.comthermofisher.com

This differential reactivity allows for a controlled, two-step conjugation process commonly used in ADC synthesis. In the context of DM1 conjugation to an antibody, SMCC can be used to first modify the antibody via its amine groups using the NHS ester. After removing excess unreacted SMCC, the maleimide-activated antibody can then be reacted with the thiol group of DM1 to form the stable thioether linkage. thermofisher.comcellmosaic.comnih.gov Alternatively, a pre-formed DM1-SMCC conjugate, where the thiol of DM1 is already linked to the maleimide of SMCC, can be synthesized and then conjugated to the antibody primarily through the NHS ester reacting with antibody amines. medchemexpress.combroadpharm.commedkoo.comcaymanchem.comfishersci.fibiosynth.com This sequential or pre-conjugation strategy minimizes unwanted side reactions, such as antibody-antibody crosslinking, which can occur with homobifunctional crosslinkers. thermofisher.com

Antibody-Drug Conjugate Construction with this compound

The construction of ADCs using this compound involves coupling the drug-linker moiety to the antibody. The strategy for this coupling significantly impacts the homogeneity and properties of the final ADC product.

Site-Specific Conjugation Approaches

Site-specific conjugation aims to attach the drug payload at predetermined locations on the antibody, leading to a more homogeneous ADC population with a defined drug-to-antibody ratio (DAR) and consistent drug distribution. While SMCC-DM1 has been traditionally used in non-site-specific methods, approaches have been developed to incorporate this chemistry into site-specific strategies.

One common strategy for site-specific conjugation involves the use of engineered cysteine residues. acs.org By introducing or modifying cysteine residues at specific sites on the antibody, a controlled number of free thiol groups can be made available for reaction with the maleimide group of a linker-payload. Although the search results primarily discuss maleimide chemistry with engineered cysteines in general acs.org, the maleimide component of SMCC-DM1 can be utilized in such approaches. For instance, an azido-functionalized SMCC-DM1 conjugate has been used in conjunction with site-specifically modified antibodies containing complementary reactive groups (e.g., cyclooctyne) via click chemistry, enabling site-selective payload attachment. acs.org These methods offer greater control over the DAR and conjugation sites compared to traditional methods.

Non-Site-Specific Conjugation via Lysine Residues

A widely used method for conjugating this compound to antibodies is through the non-site-specific reaction with the ε-amino groups of lysine residues. cellmosaic.comnih.govwikipedia.orgnih.govnih.gov Antibodies, particularly IgG antibodies, contain numerous lysine residues (a typical IgG antibody has over 60 lysines), many of which have accessible primary amine groups on their surface. acs.org

In this approach, the NHS ester of SMCC (either as free SMCC followed by DM1 conjugation, or as a pre-formed DMCC-SMCC conjugate) reacts with these available lysine amines, forming stable amide bonds. thermofisher.comnih.gov Since this reaction occurs with multiple lysine residues distributed across the antibody surface, it results in a heterogeneous mixture of ADCs. nih.govacs.orgnih.gov The drug payload can be attached at various lysine sites, and individual antibody molecules within the population will have different numbers of drug molecules attached, leading to a range of DAR values. nih.govacs.orgnih.gov For example, trastuzumab emtansine (T-DM1), which utilizes an MCC linker (a derivative of SMCC) conjugated to lysine residues of trastuzumab, is known to be a heterogeneous ADC with an average DAR typically ranging from 3.0 to 3.6, but with a distribution of antibody species having 0 to approximately 8 drug molecules attached. nih.govnih.gov The intracellular catabolite of T-DM1, Lys-SMCC-DM1, is formed after lysosomal degradation of the antibody. nih.govmedchemexpress.com

Influence of Conjugation Parameters on Product Heterogeneity

The heterogeneity observed in ADCs, particularly those conjugated via lysine residues using linkers like SMCC, is influenced by various parameters during the conjugation reaction. nih.govacs.org Factors such as the molar ratio of the drug-linker to antibody, reaction pH, temperature, reaction time, buffer system, and even the presence of organic solvents can impact the outcome of the conjugation process. nih.govnih.govacs.org

Optimizing these parameters is crucial for controlling the average DAR and minimizing batch-to-batch variability in ADC production. For instance, the molar ratio of SMCC-DM1 (or SMCC and DM1 in a sequential reaction) to the antibody directly affects the average number of drug molecules conjugated per antibody. fishersci.comnih.gov However, even with controlled stoichiometry, the inherent nature of reacting with multiple accessible lysine sites leads to a distribution of DARs. acs.org

Temperature and pH also play significant roles. The reaction between the NHS ester and amines is pH-dependent, typically favoring alkaline conditions. fishersci.combiosyn.comthermofisher.com The maleimide-thiol reaction is optimal at near-neutral pH. biosyn.comthermofisher.comthermofisher.com Deviations from optimal conditions can affect reaction efficiency and potentially lead to unwanted side reactions or linker hydrolysis. thermofisher.comthermofisher.comprolynxinc.com The reaction time and temperature also influence the extent of conjugation and the potential for side reactions or degradation of the antibody or drug. nih.govacs.org

Analytical Characterization of this compound Conjugates

Comprehensive analytical characterization of this compound conjugates, particularly in the form of ADCs, is essential for quality assessment and process optimization. chromatographytoday.com Key analytical attributes include the drug-to-antibody ratio (DAR), conjugation site distribution, and linker integrity. chromatographytoday.comcriver.com Mass spectrometry (MS) plays a key role in the characterization of ADCs. criver.com

Determination of Drug-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to each antibody molecule and is a critical quality attribute influencing ADC efficacy and pharmacokinetics. chromatographyonline.comsciex.comwaters.com Several methods are employed for DAR determination of ADCs, including UV-Visible (UV/Vis) spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS). repligen.compharmiweb.com

UV/Vis spectroscopy is considered a simple and convenient method for DAR determination, provided that the drug and antibody have distinct maximum absorbance values in their UV/Vis spectra and the presence of the drug does not significantly affect the antibody's absorption characteristics. pharmiweb.comppd.com The average DAR can be calculated using the Beer-Lambert law, based on the absorbance of the ADC at different wavelengths and the extinction coefficients of the naked antibody and the drug. However, overlapping absorbance spectra between the antibody and drug can complicate this method. ppd.comunchainedlabs.com

Hydrophobic Interaction Chromatography (HIC) is widely used, particularly for cysteine-conjugated ADCs, as it separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. pharmiweb.comnih.govtandfonline.comspringernature.com HIC allows for the determination of drug load distribution and the calculation of the weighted average DAR based on the area percentage of each peak. nih.govspringernature.com HIC typically uses non-denaturing conditions, which helps maintain the ADC structure. repligen.com

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), offers powerful capabilities for both quantitative and qualitative analysis of ADCs, including DAR determination. chromatographytoday.comcriver.comchromatographyonline.com LC-MS can distinguish antibody species conjugated with different numbers of drug molecules based on their mass. The weighted average DAR can be calculated from the peak areas and the number of conjugated drugs. Native MS, performed under non-denaturing conditions, is particularly useful for analyzing intact cysteine-conjugated ADCs to determine DAR values and drug loading distribution while preserving non-covalent interactions between antibody chains. waters.comnih.gov Denaturing LC-MS can also be used for DAR analysis at the intact mass level. criver.com

Here is a comparison of common DAR determination methods:

TechniqueAdvantagesDisadvantages
UV/Vis SpectroscopySimple, convenient, can be high-throughput. repligen.compharmiweb.comunchainedlabs.comRequires distinct UV/Vis spectra, can be affected by buffer/pH, limited information on distribution. repligen.comppd.comunchainedlabs.com
Hydrophobic Interaction Chromatography (HIC)Robust, maintains ADC structure, good for cysteine conjugates, provides drug load distribution. repligen.compharmiweb.comnih.govspringernature.comCan have poor peak resolution, primarily for cysteine conjugates, traditional methods may use MS-incompatible salts. chromatographyonline.comrepligen.compharmiweb.comtandfonline.com
Mass Spectrometry (MS)Provides extensive information (DAR, distribution, impurities), suitable for various conjugation types, high sensitivity and accuracy. chromatographytoday.comcriver.comchromatographyonline.comrepligen.comCan require complex data processing, complex technique. repligen.com

Assessment of Conjugation Site Distribution

Assessing the distribution of conjugation sites is crucial because the location of the conjugated drug can impact the ADC's activity and potential for off-target effects. sciex.comcreative-biolabs.comacs.org Identifying conjugation sites provides a map of payload positions on the antibody. creative-biolabs.com

Peptide mapping, typically coupled with mass spectrometry (LC-MS/MS), is a widely used method for determining the exact conjugation sites. chromatographytoday.comsciex.comcriver.comcreative-biolabs.comacs.org This "bottom-up" approach involves enzymatic digestion of the ADC into smaller peptides. chromatographytoday.comcreative-biolabs.com By analyzing the mass and fragmentation patterns of these peptides using MS/MS, researchers can identify which peptides are conjugated to the drug and pinpoint the specific amino acid residues involved in the conjugation. sciex.comcreative-biolabs.comacs.org

The peptide mapping workflow generally involves sample preparation steps such as deglycosylation to reduce complexity, reduction and alkylation of disulfide bonds, and enzymatic digestion using proteases like trypsin. creative-biolabs.comacs.org LC-MS/MS analysis of the resulting peptides allows for the identification of drug-linked peptides and the determination of conjugation sites. sciex.comcriver.comcreative-biolabs.com Advanced MS techniques like electron activated dissociation (EAD) can enhance the identification and localization of payload conjugation sites within peptides. sciex.com

While traditional peptide mapping primarily provides qualitative information on conjugation site locations, methods are being developed to quantify the level of conjugation at specific sites, for example, by comparing peak areas of unconjugated and conjugated peptides or using stable isotope labeling. acs.orgnih.gov

Methodologies for Linker Integrity Evaluation

Evaluating the integrity and stability of the linker is critical to ensure that the cytotoxic payload remains attached to the antibody during circulation and is released effectively at the target site, minimizing off-target toxicity. acs.orgcreative-biolabs.comcreative-biolabs.com Linker stability can be assessed both in vitro and in vivo. creative-biolabs.comnih.govaacrjournals.orgspringernature.com

In vitro linker stability is commonly evaluated by incubating the ADC in plasma or serum from different species at physiological temperature (e.g., 37°C) over a period of time. creative-biolabs.comcreative-biolabs.comnih.gov Samples are taken at various time points, and the amount of intact conjugate and released free drug or drug-linker is measured. creative-biolabs.comcreative-biolabs.com Techniques such as HPLC or LC-MS are typically used to monitor the extent of payload release. creative-biolabs.com ELISA can also be used to measure total and conjugated antibody concentrations to assess drug loss. creative-biolabs.com Studies have shown that the chemical composition and characteristics of the linker influence its stability. creative-biolabs.com

Enzymatic cleavage assays can also be used in vitro to evaluate the lability of cleavable linkers under conditions mimicking the target environment, such as the lysosomal environment where enzymes like cathepsin B are present. acs.orgaacrjournals.orgiris-biotech.de

In vivo linker stability is assessed by administering the ADC to appropriate animal models and monitoring the pharmacokinetics (PK) profiles of the intact conjugate, total antibody, and released free drug or metabolites in blood samples collected over time. creative-biolabs.comnih.govspringernature.com Techniques like ELISA, TFC-MS/MS, and HRMS are used to support the assessment of these PK profiles, providing insights into drug-linker stability in a biological system. nih.gov LC-MS methods can also be used to assess the stability of different conjugation sites on the ADC in serum in vivo. nih.govacs.orgnih.gov

The stability of the linker is influenced by factors such as the linker chemistry and the conjugated sites. creative-biolabs.com Non-cleavable linkers like SMCC are generally designed for high plasma stability, relying on the degradation of the antibody within lysosomes for payload release. adcreview.comnih.gov However, even SMCC-based conjugates have shown some degree of instability in circulation. nih.gov Cleavable linkers, such as peptide-based linkers, are designed to be stable in circulation but cleaved by specific enzymes within target cells. acs.orgiris-biotech.deadcreview.comcreativebiolabs.net

Molecular and Cellular Mechanisms of Action of Dm1 Smcc Conjugates

Intracellular Trafficking and Processing of Antibody-DM1-Smcc Conjugates

Antibody-DM1-Smcc conjugates are designed to selectively target cancer cells expressing a specific surface antigen recognized by the conjugated antibody. Upon binding to the target antigen, the ADC undergoes internalization and is processed within the cell to release the cytotoxic payload.

Receptor-Mediated Endocytosis and Lysosomal Degradation

The primary route of entry for antibody-DM1-Smcc conjugates into target cells is receptor-mediated endocytosis. Following binding to the cell surface antigen, the antibody-ADC complex is internalized into endosomes acs.orgpatsnap.comcreative-biolabs.comcreative-biolabs.commdpi.commdpi.com. The endosomal compartment then matures and traffics the complex towards lysosomes patsnap.com. Within the acidic and enzyme-rich environment of the lysosome, the antibody component of the conjugate undergoes proteolytic degradation acs.orgpatsnap.comcreative-biolabs.commdpi.comaacrjournals.orgthieme-connect.com. This degradation is crucial for the release of the active cytotoxic moiety from conjugates utilizing non-cleavable linkers like SMCC patsnap.comcreative-biolabs.commdpi.comdovepress.com.

Preclinical studies have shown that in targeted cancer cells, the antibody component is proteolytically degraded following antigen-mediated internalization and vesicular trafficking to the lysosomes aacrjournals.org. This process yields metabolites such as lysine-SMCC-DM1 aacrjournals.orgnih.gov. The rate of internalization and lysosomal degradation can be influenced by factors such as the level of target antigen expression and cell-surface receptor dynamics patsnap.com.

Intracellular Release and Metabolism of Maytansinoid Metabolites

With the SMCC linker being non-cleavable, the release of the cytotoxic drug is primarily dependent on the lysosomal degradation of the antibody patsnap.comcreative-biolabs.commdpi.comdovepress.com. This degradation liberates DM1 conjugated to a remnant of the linker and the amino acid it was attached to on the antibody, such as lysine-SMCC-DM1 patsnap.comaacrjournals.orgnih.govfishersci.fi. This metabolite, lysine-SMCC-DM1, is considered the active intracellular form derived from ADCs using the SMCC linker nih.govfishersci.fi.

Studies have identified lysine-linker-maytansinoid adducts, such as lysine-SMCC-DM1, as primary accumulated metabolites of antibody-DM1 conjugates with non-cleavable linkers nih.gov. The formation of lysine-SMCC-DM1 within cancer cells in vitro has been observed to precede the induction of mitotic arrest nih.gov.

DM1-Mediated Microtubule Dynamics Disruption

Once released intracellularly, DM1, or its active metabolite like lysine-SMCC-DM1, exerts its cytotoxic effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in various processes, including cell division.

Tubulin Binding and Polymerization Inhibition

DM1 is a potent microtubule-disrupting agent that binds to tubulin, the protein subunit that forms microtubules patsnap.comcreative-biolabs.comresearchgate.netresearchgate.netmedchemexpress.comresearchgate.netcreative-biolabs.commedchemexpress.com. It binds at or near the vinblastine-binding site on tubulin creative-biolabs.comcreative-biolabs.com. This binding interferes with the assembly of tubulin into microtubules and can also lead to the depolymerization of existing microtubules creative-biolabs.comcreative-biolabs.com. DM1 effectively limits the aggregation or dissociation of tubulin researchgate.net.

Research has shown that DM1 and its metabolites, such as S-methyl DM1, strongly suppress microtubule dynamics nih.govmedchemexpress.comaacrjournals.org. S-methyl DM1, a thiomethyl derivative of maytansine (B1676224) and a primary cellular metabolite of antibody-DM1 conjugates, binds to tubulin and inhibits microtubule polymerization medchemexpress.commedchemexpress.com. Studies have determined the binding characteristics of S-methyl DM1 to microtubules.

CompoundBinding Affinity (Kd)Stoichiometry (molecules/microtubule)
S-methyl DM10.1 µM nih.gov, 0.4 µM aacrjournals.org, 0.93 µM medchemexpress.commedchemexpress.com~37 nih.govmedchemexpress.com, 33 aacrjournals.org

DM1 and its active metabolites inhibit the assembly of tubulin in a concentration-dependent manner medchemexpress.comaacrjournals.org. For example, S-methyl DM1 inhibited tubulin assembly with an IC50 of 4 ± 0.1 µM aacrjournals.org, and 4 μM medchemexpress.com. The maytansinoids strongly suppress microtubule dynamics, decreasing growing and shortening rates and suppressing catastrophe and rescue frequencies aacrjournals.org.

Induction of Mitotic Arrest (G2/M Phase)

The disruption of microtubule dynamics by DM1 leads to the inhibition of mitotic spindle formation, which is essential for proper chromosome segregation during cell division patsnap.comscispace.com. This interference triggers a cell cycle checkpoint, resulting in arrest predominantly in the G2/M phase acs.orgpatsnap.comresearchgate.netcreative-biolabs.comscispace.comnih.govrsc.org.

Studies have demonstrated that antibody-DM1-Smcc conjugates induce G2/M arrest in targeted cancer cells nih.govnih.gov. The formation of the intracellular metabolite, lysine-SMCC-DM1, precedes this mitotic arrest nih.gov. This prolonged cell cycle delay can ultimately lead to cell death through mechanisms such as apoptosis or mitotic catastrophe patsnap.comresearchgate.netscispace.com. The induction of G2/M arrest is a key mechanism by which DM1 exerts its cytotoxic effect on proliferating cancer cells acs.orgpatsnap.comwikipedia.orgfishersci.cominvivochem.comtargetmol.com.

CompoundCell LineIC50 for G2/M Arrest
MaytansineMCF7310 pmol/L aacrjournals.orgnih.gov
S-methyl DM1MCF7340 pmol/L aacrjournals.orgnih.gov, 0.4 nmol/L nih.gov
B38.1-SMCC-DM1MCF76.8 nmol/L aacrjournals.orgnih.gov, 5.2 nmol/L (proliferation) aacrjournals.org
Trastuzumab-DM1 (T-DM1)HER2-positive CS cell linesSignificant shift of G2/M from 14.87 ± 1.23% to 66.57 ± 4.56% nih.gov

The disruption of microtubules by DM1 prevents cells from completing a normal mitosis scispace.com. In sensitive cells, T-DM1 has been shown to induce G2-M arrest and mitotic catastrophe scispace.com.

Downstream Cellular Apoptotic Pathways

The induction of apoptosis by DM1-Smcc conjugates is a downstream consequence of their primary mechanism of action, which involves the disruption of microtubule assembly and dynamics. patsnap.comnih.govmdpi.comdrugbank.comresearchgate.netencyclopedia.pubmdpi.com This disruption leads to mitotic arrest, primarily in the G2/M phase of the cell cycle. patsnap.comnih.govdrugbank.comencyclopedia.pubmdpi.com Prolonged mitotic arrest activates the spindle assembly checkpoint (SAC), which in turn triggers apoptotic signaling pathways. nih.govnih.govbilkent.edu.tr

Several key molecular events and pathways are involved in DM1-induced apoptosis:

Caspase Activation: A critical step in the execution of apoptosis is the activation of caspases, a family of cysteine proteases. This compound conjugates, through their effect on microtubules and subsequent mitotic arrest, lead to the activation of initiator caspases (such as caspase-8 and caspase-9) and executioner caspases (such as caspase-3 and caspase-7). nih.govbilkent.edu.trresearchgate.netaacrjournals.orgub.eduresearchgate.netnih.gov Activation of caspase-3/7 has been observed in various cancer cell lines treated with DM1 conjugates. aacrjournals.orgresearchgate.net Cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of executioner caspases, is another indicator of apoptosis induction by DM1. bilkent.edu.traacrjournals.orgub.edunih.gov

Interactive Table 1: Caspase Activation and PARP Cleavage by DM1 Conjugates

Cell LineTreatment (DM1 Conjugate)Caspase-3/7 ActivationPARP CleavageReference
SK-BR-3Trastuzumab-MCC-DM1ActivatedCleaved aacrjournals.org
BT-474Trastuzumab-MCC-DM1ActivatedCleaved aacrjournals.org
SK-MEL-5DM-1 (Curcumin analog)Increased active formIncreased ub.edunih.gov
A375DM-1 (Curcumin analog)Increased active formIncreased ub.edunih.gov
SK-BR-3T-DM1IncreasedNot specified researchgate.net
BT-474T-DM1IncreasedNot specified researchgate.net
HER2-positive tumor cellsHER2-ADC complexActivates caspase 3/7Not specified researchgate.netresearchgate.net

Mitochondrial Apoptotic Pathway: The intrinsic or mitochondrial apoptotic pathway is also implicated in DM1-induced cell death. This pathway is regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. ub.edunih.govmdpi.com Disruption of microtubules can lead to mitochondrial membrane permeabilization, the release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of the caspase cascade. nih.govub.edumdpi.com Studies have shown that DM1 can influence the expression levels of Bcl-2 family proteins, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, thereby promoting apoptosis. ub.edunih.govmdpi.com Neutralization of anti-apoptotic proteins like Bcl-2/Bcl-xL has been shown to enhance the cytotoxic effects of T-DM1 (Trastuzumab emtansine, which utilizes this compound) in preclinical models. nih.govbilkent.edu.trnih.govaacrjournals.org

Interactive Table 2: Influence of DM-1 on Bcl-2 Family Proteins

Cell LineTreatment (DM-1 or analog)Bax ExpressionBcl-2 ExpressionMcl-1 ExpressionBcl-xL ExpressionEffect on ApoptosisReference
SK-MEL-5DM-1 (Curcumin analog)IncreasedDecreasedNot specifiedNot specifiedPromotes apoptosis ub.edunih.gov
A375DM-1 (Curcumin analog)Not specifiedNot specifiedDownregulatedDownregulatedPromotes apoptosis nih.gov
DM1 myoblastsNot applicable (Disease context)Increased Bax/Bcl-2 ratioDecreased Bax/Bcl-2 ratioNot specifiedNot specifiedApoptotic pathway activation mdpi.com

Death Receptor Pathway: While the primary mechanism involves microtubule disruption and the mitochondrial pathway, there is also evidence suggesting potential involvement of the extrinsic or death receptor pathway, particularly through the activation of initiator caspases like caspase-8. nih.gov

Other Contributing Factors: Beyond the direct effects on tubulin and the core apoptotic machinery, this compound conjugates may influence other cellular processes that contribute to cell death. This can include interactions with proteins like cytoskeleton-associated protein 5 (CKAP5), which has been shown to bind to the DM1 payload and contribute to cytotoxicity, potentially through mechanisms involving cell membrane damage and calcium influx, leading to microtubule disorganization and apoptosis, especially in cells with low HER2 expression. researchgate.netoup.comoncotarget.com Additionally, dysregulation of signaling pathways such as PI3K/AKT has been associated with resistance to ADCs, implying their potential role in modulating the apoptotic response to DM1 conjugates. aacrjournals.org

The induction of apoptosis by this compound conjugates is a complex process initiated by microtubule disruption, leading to mitotic arrest and subsequent activation of caspase cascades and the mitochondrial apoptotic pathway. The interplay between these pathways ultimately culminates in programmed cell death in target cells. nih.govmdpi.comdrugbank.comresearchgate.netencyclopedia.pubmdpi.comub.edunih.gov

Preclinical Efficacy and Biological Activity of Dm1 Smcc Conjugates

In Vitro Studies on Cell Proliferation and Viability

In vitro studies are crucial for evaluating the direct cytotoxic effects of DM1-Smcc conjugates on cancer cells, assessing target specificity, and understanding the cellular mechanisms of action.

Target-Dependent Cellular Inhibition

This compound conjugates have demonstrated potent antiproliferative activity against various cancer cell lines expressing the target antigen. This cytotoxicity is typically evaluated using cell viability assays, such as the MTT or CellTiter-Glo assay, to determine half-maximal inhibitory concentration (IC50) values. targetmol.comtargetmol.comresearchgate.netresearchgate.netscielo.br

Studies have shown that the cytotoxic activity of DM1 delivered as an ADC is significantly higher against target-positive cells compared to target-negative cells or the free payload alone. For instance, a c-Kit-targeting ADC utilizing this compound efficiently induced apoptosis in c-Kit positive small cell lung cancer (SCLC) cells with IC50 values ranging from 158 pM to 4 nM. mdpi.com The cytotoxic activity against c-Kit-positive cells was reported to be 7- to >77-fold higher when DM1 was delivered as an ADC compared to the payload alone. mdpi.com Conversely, the activity was 2–5 times lower against c-Kit-negative cells, suggesting reduced off-target toxicity through targeted delivery. mdpi.com

Another study evaluating SMCC-DM1 against HER2-positive HCC1954 and HER2-negative MDA-MB-468 breast cancer cells reported IC50 values of 17.2 nM and 49.9 nM, respectively, indicating greater potency against the target-positive cell line. targetmol.comtargetmol.comcaymanchem.commedchemexpress.com Similarly, a Nectin-2-targeting ADC with this compound showed approximately 100-fold greater cytotoxicity in Nectin-2-positive ovarian cancer cells, with IC50 values between 0.1 nM and 7.4 nM, compared to a control IgG-DM1 conjugate. mdpi.com An anti-EpCAM-SMCC-DM1 conjugate inhibited the proliferation of MCF-7 breast cancer cells with an IC50 of 11 nM. caymanchem.com

The potent growth-inhibitory activities of this compound conjugates have also been observed against c-Kit-positive cancer cell lines, including imatinib-resistant gastrointestinal stromal tumor (GIST) and systemic mastocytosis (SM) cells. aacrjournals.orgnih.gov Furthermore, an engineered scPDL1-DM1 conjugate demonstrated potent antiproliferative effects specifically on PD-L1 positive tumor cells (A549, IK, LOVO, and 7402) but had no significant effect on PD-L1 negative MDA453 cells. researchgate.netscielo.br

ADC TargetCell Line (Target Status)IC50 (nM)Reference
c-KitNCI-H526 (Positive)0.158 - 4 mdpi.com
c-KitNCI-H446 (Negative)Higher mdpi.com
HER2HCC1954 (Positive)17.2 targetmol.comtargetmol.comcaymanchem.commedchemexpress.com
HER2MDA-MB-468 (Negative)49.9 targetmol.comtargetmol.comcaymanchem.commedchemexpress.com
Nectin-2Ovarian Cancer (Positive)0.1 - 7.4 mdpi.com
Nectin-2Normal IgG-DM1 (Control)Higher (~100x) mdpi.com
EpCAMMCF-7 (Positive)11 caymanchem.com
PD-L1A549, IK, LOVO, 7402 (Positive)Potent researchgate.netscielo.br
PD-L1MDA453 (Negative)No effect researchgate.netscielo.br

Impact on Cell Cycle Progression

DM1 is a known microtubule inhibitor that disrupts microtubule assembly, leading to cell cycle arrest primarily in the G2/M phase and subsequent apoptosis in actively dividing cells. patsnap.commdpi.comencyclopedia.pub Studies on this compound conjugates have confirmed this mechanism of action in targeted cancer cells.

Treatment with this compound conjugates has been shown to significantly increase the cell population in the G2/M phase in a time-dependent manner in target-positive cell lines. researchgate.netmdpi.comencyclopedia.pub For example, a c-Kit-targeting ADC (4C9-DM1) induced a significant accumulation of cells in the G2/M phase in c-Kit positive NCI-H526 cells, while the naked antibody or an irrelevant IgG-DM1 conjugate did not. mdpi.comencyclopedia.pub This effect was not observed in c-Kit negative NCI-H446 cells, suggesting that the cell cycle arrest is specifically mediated by DM1 delivered via the targeted conjugate. mdpi.comencyclopedia.pub

Similarly, a Nectin-2-targeting ADC (c12G1-DM1) induced cell cycle arrest at the mitotic phase in Nectin-2-positive ovarian cancer cells but not in Nectin-2-negative cells. mdpi.com Studies comparing this compound conjugates with free DM1 or other maytansinoid derivatives also show similar cell cycle effects, with a large percentage of cells arrested in the G2-M phase after exposure. researchgate.net

In Vivo Efficacy in Preclinical Models

Preclinical in vivo studies using animal models, particularly xenograft models, are essential for evaluating the antitumor efficacy of this compound conjugates in a more complex biological setting.

Tumor Growth Inhibition in Xenograft Models

This compound conjugates have demonstrated significant tumor growth inhibition (TGI) in various xenograft models derived from different cancer types. These studies typically involve administering the ADC intravenously to mice bearing established subcutaneous tumors and monitoring tumor volume over time compared to control groups (vehicle, naked antibody, or irrelevant ADC). researchgate.netmdpi.commdpi.comaacrjournals.orgresearchgate.netresearchgate.netnih.gov

A c-Kit-targeting ADC (4C9-DM1) showed dose-dependent suppression of NCI-H526 SCLC tumor growth in a xenograft mouse model. mdpi.comresearchgate.net TGI rates of 40%, 45%, and 59% were observed at doses of 1, 3, and 5 mg/kg, respectively, compared to the vehicle control. mdpi.comresearchgate.net Combination treatment with 4C9-DM1 and chemotherapy agents like carboplatin/etoposide or lurbinectedin (B608698) resulted in TGI rates exceeding 90%. mdpi.com Another anti-c-Kit ADC (NN2101-DM1) also showed therapeutic efficacy in SCLC and GIST xenograft models. nih.govaacrjournals.org

Anti-EpCAM-SMCC-DM1 conjugates have demonstrated antitumor activity in subcutaneous xenograft tumor models, including those derived from human colon carcinoma cells. researchgate.netaacrjournals.org Studies comparing different linker types have shown variations in efficacy; for example, an anti-EpCAM-PEG4Mal-DM1 conjugate was found to be approximately 4-fold more efficacious than an anti-EpCAM-SMCC-DM1 conjugate in a multidrug-resistant COLO 205 xenograft model, suggesting linker influence on overcoming resistance mechanisms. aacrjournals.org

A Nectin-2-targeting ADC (c12G1-DM1) exhibited approximately 91% tumor growth inhibition in mouse xenograft models transplanted with OV-90 ovarian cancer cells. mdpi.com Anti-CD30-MCC-DM1 conjugates have shown potential antitumor activity in CD30-positive hematological malignancies, inducing tumor regression in subcutaneous inoculation models of anaplastic large cell lymphoma (Karpas 299), cutaneous T-cell lymphoma (HH), and Hodgkin's disease (L428) in a dose-dependent manner. tandfonline.comresearchgate.net The antitumor activity of anti-CD30-MCC-DM1 was reported to be stronger than that of the anti-CD30 antibody control at the same dose level. researchgate.net

Furthermore, ADCs utilizing this compound have shown efficacy in models of imatinib-resistant GIST and other c-KIT-positive tumors. aacrjournals.orgnih.gov A pro-antibody-drug conjugate (PanP-DM1) designed to selectively target EGFR-overexpressing tumors, utilizing the SMCC-DM1 linker-payload, demonstrated strong antitumor potency in A431 and H292 xenograft models. nih.gov

ADC TargetXenograft ModelObserved EffectReference
c-KitNCI-H526 (SCLC)Dose-dependent TGI (40-59%) mdpi.comresearchgate.net
c-KitSCLC, GISTTherapeutic efficacy nih.govaacrjournals.org
c-KitImatinib-resistant GIST, SMPotent growth inhibition aacrjournals.orgnih.gov
EpCAMCOLO 205, COLO 205MDR, HT-29 (Colon)Antitumor activity, TGI researchgate.netaacrjournals.org
Nectin-2OV-90 (Ovarian)~91% Tumor growth inhibition mdpi.com
CD30Karpas 299, HH, L428 (Lymphoma)Tumor regression, Dose-dependent TGI tandfonline.comresearchgate.net
EGFRA431, H292Strong antitumor potency nih.gov
CD138MOLP-8 (Multiple Myeloma)Selective cytotoxicity, in vivo activity medkoo.com
HER2 (T-DM1)BT-474/T721, BT-474/L1.9 (Breast)Higher effectiveness than trastuzumab/lapatinib mdpi.com

Studies in Patient-Derived Xenograft Models

Patient-derived xenograft (PDX) models, which involve implanting tumor tissue directly from a patient into immunocompromised mice, are considered more representative of human tumors and their heterogeneity than cell line-derived xenografts. nih.gov While less frequently detailed in the provided search results specifically for this compound compared to cell line xenografts, some studies mention the evaluation or comparison of ADCs utilizing this linker-payload in PDX models.

Comparative Efficacy with Alternative Linkers or Payloads in Preclinical Contexts

Preclinical studies evaluating antibody-drug conjugates (ADCs) utilizing the this compound linker-payload have frequently involved comparisons with constructs employing alternative linkers or different cytotoxic payloads to assess their relative efficacy and pharmacological profiles. These comparisons are crucial for understanding the impact of linker chemistry and payload selection on ADC performance in various tumor models.

Research has shown that the choice of linker significantly influences ADC behavior. For instance, ADCs constructed with a triglycyl peptide linker (CX) and a maytansinoid payload (DM1) demonstrated similar cytotoxic activity in vitro to those using the noncleavable SMCC linker in several cancer cell lines. aacrjournals.orgd-nb.inforesearchgate.net However, in certain cell lines, particularly those exhibiting multidrug resistance, the CX linker-DM1 ADC showed markedly higher cytotoxic activity, with IC50 values 5 to 100-fold lower than the SMCC-DM1 ADC. aacrjournals.orgresearchgate.net This suggests that while SMCC provides a stable linkage, alternative linkers like the triglycyl peptide may offer advantages in overcoming certain resistance mechanisms.

In vivo studies in Calu-3 tumor xenografts further supported these findings, where an anti-EpCAM ADC conjugated via the CX linker showed antitumor efficacy at a five-fold lower dose compared to the corresponding SMCC ADC. researchgate.net Both CX and SMCC ADCs demonstrated comparable maximum tolerated doses and pharmacokinetics in CD-1 mice. researchgate.net The enhanced activity of the CX linker was hypothesized to be related to the properties of its catabolite, which may diffuse more readily into the cytosol in the acidic lysosomal environment compared to the charged lysine-linked catabolite of the SMCC ADC. researchgate.net

Comparisons have also been made between the noncleavable SMCC linker and cleavable linkers like SPP (succinimidyl 4-(2-pyridyldithio)pentanoate). In preclinical rodent models, trastuzumab conjugated to DM1 via the SMCC linker was found to be better tolerated than trastuzumab-SPP-DM1. nih.gov While SMCC-linked ADCs generally exhibit a more favorable tolerability profile, potentially due to reduced off-target toxicity from free payload exposure, ADCs with cleavable linkers often demonstrate superior efficacy. mdpi.com For example, ADCs targeting non-Hodgkin lymphoma antigens with a DM1 payload showed efficacy against only a subset of target antigens when using the SMCC linker, whereas those with the cleavable SPP linker were active against a broader range of targets. mdpi.com However, the SPP-linked ADC exhibited significantly more severe weight loss, hepatic toxicity, and hematological toxicities at a higher dose compared to the SMCC-linked ADC. mdpi.com

The stability of the linker is another critical factor impacting comparative efficacy. Studies have shown that ADCs with non-cleavable thioether linkers, such as SMCC, generally have better plasma stability compared to cleavable linkers, which can reduce non-specific drug release. mdpi.com For instance, an ADC using a novel maleimide-based linker (MD linker) showed significantly less degradation in a stability study compared to an SMCC-containing ADC. nih.gov

Beyond linker variations, comparisons involving different payloads conjugated via similar or different linkers have also been conducted. A study comparing HER2-targeting ADCs with DM1 and Dxd (deruxtecan) payloads showed that an eribulin-containing ADC (BB-1701) demonstrated higher in vitro cytotoxicity in HER2-low cancer cell lines compared to ADCs with DM1 and Dxd. oup.com BB-1701 was also effective in suppressing tumors in models resistant to DM1 or Dxd containing ADCs. oup.com

Another comparison involved ADCs using maytansinoid (DM1 or DM4) or auristatin (MMAE) payloads. While both payload classes are tubulin inhibitors, their binding sites differ. explorationpub.com Direct analytical comparisons revealed that maytansinoid-based ADCs (specifically trastuzumab-MCC-maytansinoid) showed less hydrophobicity than MMAE-based ADCs (trastuzumab-MC-VC-PAB-MMAE). explorationpub.com Regardless of the drug-linker, conjugation generally decreased the stability detected by differential scanning calorimetry. explorationpub.com

In the context of overcoming multidrug resistance (MDR), the properties of the linker-payload metabolite are important. The lysine-MCC-DM1 metabolite, resulting from the lysosomal degradation of SMCC-DM1 conjugates, is charged and membrane-impermeable, which can restrict its bystander effect and potentially lead to aggregation. mdpi.comresearchgate.net In contrast, lipophilic metabolites like S-methyl-DM4, generated from SPBD-DM4 conjugates, can re-enter neighboring cells and induce bystander activity. researchgate.net Studies comparing lysine-PEG4Mal-DM1 metabolites (from a PEGylated linker) with lysine-MCC-DM1 metabolites showed that the PEGylated metabolites accumulated more effectively in MDR-expressing cells and were more potent. mdpi.com

The following table summarizes some comparative preclinical findings:

ADC Construct 1 (Linker-Payload)ADC Construct 2 (Linker-Payload)Preclinical Model/ContextKey Finding on EfficacySource
SMCC-DM1CX-DM1Various cancer cell lines (in vitro)Similar cytotoxicity in some lines; CX-DM1 5-100x more potent in MDR lines. aacrjournals.orgresearchgate.net
SMCC-DM1CX-DM1Calu-3 tumor xenografts (in vivo)CX-DM1 effective at 5x lower dose. researchgate.net
SMCC-DM1SPP-DM1Rodent modelsSPP-DM1 showed broader activity but higher toxicity. nih.govmdpi.com
Trastuzumab-SMCC-DM1Trastuzumab-Disulfide Linker-MaytansinoidsPreclinical modelsTrastuzumab-SMCC-DM1 showed superior activity. aacrjournals.orgacs.org
HER2-targeting (DM1 payload)HER2-targeting (Eribulin payload)HER2-low cancer cell lines (in vitro)Eribulin ADC showed higher cytotoxicity. oup.com
Lysine-MCC-DM1 metaboliteLysine-PEG4Mal-DM1 metaboliteMDR-expressing cells (in vitro)PEG4Mal-DM1 metabolite accumulated more effectively and was more potent. mdpi.com

These comparative studies underscore the importance of linker design and payload selection in optimizing the preclinical efficacy and therapeutic index of ADCs utilizing the DM1 payload. The noncleavable SMCC linker provides stability, but alternative linkers or modifications can offer advantages in specific contexts, such as overcoming multidrug resistance or enhancing bystander effects.

Mechanisms of Acquired Resistance to Dm1 Smcc Conjugates in Preclinical Settings

Alterations in Target Antigen Expression and Internalization

A significant mechanism of acquired resistance to DM1-Smcc conjugates involves changes in the target antigen, such as HER2 in the case of T-DM1. Preclinical studies have shown that down-regulation or loss of target antigen expression is a primary mechanism of acquired resistance mdpi.comnih.govaacrjournals.orgresearchgate.netaacrjournals.org. For instance, exposing HER2-overexpressing cell lines to repeated cycles of T-DM1 treatment in vitro has been shown to result in HER2 down-regulation as a key resistance mechanism mdpi.comnih.gov. Similarly, other preclinical studies have reported down-regulation of HER2 in resistant breast carcinoma cell lines mdpi.comnih.gov.

Beyond expression levels, alterations in the internalization and trafficking of the ADC-receptor complex can also confer resistance mdpi.comnih.govmdpi.comresearchgate.netnih.govaacrjournals.org. Some resistant cell lines have demonstrated altered internalization and trafficking pathways of the ADC mdpi.comnih.gov. While some resistant models maintain similar antigen expression and internalization to sensitive cells, they may exhibit defects in downstream trafficking that impair effective payload delivery mdpi.comresearchgate.netmdpi.com. For example, one study reported that a gastric carcinoma cell line developed T-DM1 resistance through altered internalization and trafficking rather than HER2 down-regulation mdpi.comnih.gov. Another study found that resistant N87-TM cells were able to internalize trastuzumab-ADCs into caveolin-1 (B1176169) coated vesicles, suggesting an alternative trafficking route mdpi.com.

Impaired Intracellular Processing and Drug Release

For ADCs with non-cleavable linkers like this compound, the release of the active cytotoxic payload, lysine-MCC-DM1, relies on the proteolytic degradation of the antibody within the lysosomes patsnap.commdpi.commdpi.com. Impairments in this intracellular processing pathway can lead to resistance.

Dysregulation of Lysosomal pH and Proteolytic Activity

Dysregulation of lysosomal function, particularly an increase in lysosomal pH and impaired proteolytic activity, is a noted mechanism of resistance to this compound conjugates mdpi.comnih.govmdpi.comresearchgate.netaacrjournals.orgmdpi.comresearchgate.net. Resistant cell clones have been observed to have increased lysosomal pH, which in turn affects the activity of lysosomal proteinases mdpi.comnih.govmdpi.comaacrjournals.orgresearchgate.net. This diminished enzymatic activity prevents the efficient degradation of the ADC, leading to the accumulation of intact or partially degraded ADC within the lysosomes mdpi.commdpi.comresearchgate.net. Consequently, the release of the active lysine-MCC-DM1 metabolite into the cytosol is reduced, limiting its cytotoxic effect mdpi.commdpi.comresearchgate.net. Studies have confirmed that in resistant cell lines, T-DM1 accumulates in lysosomes due to altered protein hydrolysis activity caused by elevated lysosomal pH aacrjournals.orgresearchgate.net.

Role of Lysosomal Transporter Proteins (e.g., SLC46A3)

The transport of the active metabolite, lysine-MCC-DM1, from the lysosome into the cytosol is crucial for its cytotoxic action mdpi.comnih.govoup.comresearchgate.netgenecards.org. Research has identified the lysosomal transporter protein SLC46A3 as being required for this process mdpi.comnih.govoup.comaacrjournals.orgresearchgate.netgenecards.org. Down-regulation or loss of SLC46A3 expression has been discovered as a mechanism of both innate and acquired resistance to ADCs bearing non-cleavable DM1 payloads aacrjournals.orgresearchgate.netgenecards.org. Studies using T-DM1 resistant cell lines have shown that SLC46A3 is nearly undetectable compared to parental sensitive lines aacrjournals.org. Silencing of SLC46A3 has been shown to confer partial resistance mdpi.comnih.gov. Furthermore, the introduction of SLC46A3 into refractory cell lines has been shown to restore sensitivity genecards.org. This highlights the critical role of SLC46A3 in the lysosomal escape of lysine-MCC-DM1 oup.com.

Activation of Drug Efflux Transporters (e.g., ABC Transporters, MDR1)

Increased expression and activity of drug efflux transporters, particularly ATP-binding cassette (ABC) transporters such as MDR1 (also known as P-glycoprotein or ABCB1) and MRP1 (ABCC1), can mediate resistance to this compound conjugates mdpi.comnih.govacs.orgmdpi.commdpi.comaacrjournals.orgresearchgate.netaacrjournals.orgmdpi.comcapes.gov.braacrjournals.orgscholaris.ca. These transporters can actively pump the cytotoxic payload, DM1, or its metabolites out of the cancer cell, thereby reducing the intracellular drug concentration below cytotoxic levels mdpi.comresearchgate.netaacrjournals.orgmdpi.com. Upregulation of drug efflux transporters has been reported as a mechanism of acquired resistance alongside HER2 down-regulation mdpi.com. Maytansinoids, including DM1, are known substrates for ABC transporters like MDR1 mdpi.comresearchgate.netmdpi.comaacrjournals.org. High levels of MDR1/PgP expression appear to confer resistance to DM1 and T-DM1 acs.org. Studies have shown that T-DM1 resistant cells can exhibit upregulated expression of ABC transporters like ABCC2 and ABCG2, and inhibiting these transporters can restore T-DM1 efficacy mdpi.commdpi.com.

Modulation of Downstream Apoptotic and Survival Signaling Pathways

Resistance to this compound conjugates can also involve the modulation of intracellular signaling pathways that regulate cell survival and apoptosis mdpi.comnih.govnih.govresearchgate.net. Activation of anti-apoptotic signaling pathways can allow cancer cells to evade the cytotoxic effects of the released DM1 payload, which primarily acts as a microtubule inhibitor leading to cell cycle arrest and apoptosis patsnap.comoncotarget.com. Constitutive survival signaling, such as through the PI3K pathway, has been implicated in T-DM1 resistance mdpi.comnih.gov. Aberrant activation of STAT3, for instance, has been shown to block apoptosis induction by T-DM1 in a breast cancer cell line mdpi.comnih.gov. Additionally, resistance mechanisms related to cell cycle regulation have been observed, including alterations in the levels of proteins like cyclin B, which is involved in the G2-M transition researchgate.netaacrjournals.orgmdpi.com.

Future Directions and Advanced Research in Dm1 Smcc Conjugate Development

Design of Next-Generation DM1-Smcc-Based Antibody-Drug Conjugates

Designing next-generation ADCs involves multifaceted strategies aimed at improving their efficacy and specificity. This includes enhancing the delivery of the cytotoxic payload to target cells and optimizing the chemical linker that connects the antibody to the drug.

Strategies for Enhanced Intracellular Delivery

One area of investigation involves optimizing the antibody component to improve binding to target antigens and promote efficient receptor-mediated endocytosis nih.govnih.gov. The level of antigen expression on cancer cells significantly influences payload delivery axispharm.com. Strategies to improve ADC delivery and efficacy are being explored nih.govnih.gov. Overcoming mechanisms of resistance that reduce cellular accumulation of the delivered drug is also a key focus for improving cytotoxic effectiveness aacrjournals.org. Modified antibodies are being developed to retain high tumor cell selectivity, enhanced cellular accumulation, and improved tumor delivery of molecular payloads in vivo aacrjournals.org. For instance, a natural composite compound termed Accum, which conjugates to surface lysines, is being investigated for its ability to enable antibodies to escape endosomal entrapment and route actively to the nucleus aacrjournals.org. Studies evaluating the intracellular trafficking of DM1 conjugates in cancer cell lines are also being conducted to understand and optimize this process nih.gov. Faster internalization has been predicted to increase efficacy under higher, tumor saturating doses nih.gov. Utilizing a second non-competing antibody against the same target can drive faster internalization for an improved therapeutic window nih.gov.

Optimization of Linker Design for Specific Applications

The design of the linker significantly impacts the stability of the ADC in circulation, the efficiency of payload release at the target site, and the potential for bystander effects nih.govnih.govnih.gov. SMCC is a widely used non-cleavable linker in DM1-based ADCs, forming a stable thioether bond between the antibody and DM1 americanelements.comnih.govnih.govrsc.orgcore.ac.ukaacrjournals.org. Non-cleavable linkers like SMCC rely on the complete lysosomal degradation of the antibody after internalization, releasing the drug still attached to the linker and a lysine (B10760008) residue nih.govnih.govbiotechinformers.combiochempeg.comnjbio.combiomolther.org. This mechanism generally leads to greater stability in plasma compared to some cleavable linkers, potentially improving the therapeutic index and reducing off-target toxicity biotechinformers.combiochempeg.comnjbio.com.

However, research continues to explore and compare different linker strategies for DM1 conjugates. While SMCC-DM1 conjugates have shown in vitro and in vivo activity, studies have also investigated alternative linkers. For example, a triglycyl peptide linker (CX) with DM1 as the payload showed comparable stability to SMCC-DM1 in mouse plasma but exhibited improved in vitro cytotoxicity and greater tumor suppression in vivo at lower doses in some models nih.govd-nb.info. This suggests that while SMCC offers advantages in stability, alternative linker designs can influence the efficacy and bystander effect axispharm.comnjbio.comfrontiersin.org. Cleavable linkers, unlike non-cleavable ones, are designed to release the payload in response to specific intracellular conditions, such as enzymatic activity or low pH, which can enhance bystander killing of adjacent antigen-negative cells biotechinformers.comfrontiersin.org. The choice between cleavable and non-cleavable linkers, and the specific design within each class, is a critical consideration for optimizing ADC performance for different cancer types and target antigens biotechinformers.combiochempeg.com. Structural optimization of ADC linkers can focus on improving stability, enhancing water solubility, increasing payload efficacy, and reducing drug resistance . The hydrophilic nature of the linker plays a pivotal role in diminishing nonspecific uptake or off-target toxicity of the payload mdpi.com. SMCC linkers incorporate a cyclo-nucleic acid ring that reduces the antibody conjugate's hydrolysis rate at high pH levels, bolstering stability while preserving antibody specificity mdpi.com.

Methodological Advancements in Conjugate Characterization and Analysis

The complex and heterogeneous nature of ADCs necessitates sophisticated analytical techniques for comprehensive characterization throughout development and manufacturing nih.govpharmafocusamerica.comresearchgate.netresearchgate.net. Methodological advancements are crucial for ensuring product quality, consistency, and understanding the relationship between structural attributes and biological activity nih.govpharmafocusamerica.com.

Key analytical techniques employed for characterizing this compound conjugates and other ADCs include mass spectrometry (MS), such as LC-MS and HR-MS, which are widely utilized for structural integrity, stability, and higher-order structural determination nih.govnih.govpharmafocusamerica.comresearchgate.netresearchgate.netdrugtargetreview.comtd2inc.com. MS-based approaches permit accurate characterization of drug-to-antibody ratio (DAR), drug load distribution, and identification of conjugation sites nih.govnih.gov. HPLC, including reversed-phase liquid chromatography (RPLC) and hydrophobic interaction chromatography (HIC), is used to assess DAR and heterogeneity nih.govpharmafocusamerica.comresearchgate.netamericanelements.comchemimpex.com. Size exclusion chromatography is also used to assess aggregation and monomer content pharmafocusamerica.com.

Advancements in these techniques focus on improving sensitivity, resolution, and throughput pharmafocusamerica.comresearchgate.netdrugtargetreview.comamericanelements.comchemimpex.comcephamls.com. For instance, next-generation MS platforms and the integration of intelligent systems and machine learning are enhancing the interpretation of complex bioanalytical datasets, enabling rapid identification of variability in ADC heterogeneity and improving assay reproducibility drugtargetreview.com. Analytical verification of site-specific attachment employs a combination of top-down mass spectrometry for intact protein mass analysis and peptide mapping to confirm conjugation sites pharmafocusamerica.com. ELISA and other binding assays are used to evaluate the binding affinity and specificity of ADCs to their target antigens td2inc.commdpi.com. Internalization assays assess the ability of ADCs to be internalized by target cells td2inc.commdpi.com. Drug release assays determine the efficiency of drug release, often using mass spectrometry and liquid chromatography td2inc.com.

Characterization efforts aim to determine critical quality attributes such as DAR, conjugation site heterogeneity, purity, and stability nih.govpharmafocusamerica.comresearchgate.netamericanelements.comchemimpex.comcephamls.com. The DAR is a highly critical quality attribute as it can affect both safety and efficacy nih.gov. Early investment in establishing reliable conjugation processes coupled with comprehensive product characterization is essential nih.gov.

Here is a summary of common analytical techniques used in ADC characterization based on the search results:

Analytical TechniquePurpose
Mass Spectrometry (LC-MS, HR-MS, ESI-TOF-MS)Structural integrity, stability, higher-order structure, DAR, drug distribution, conjugation site identification
HPLC (RPLC, HIC)DAR, drug load distribution, heterogeneity, purity, stability
Size Exclusion Chromatography (SEC)Aggregation, monomer content
ELISABinding affinity and specificity to target antigens
Internalization AssaysAssess cellular uptake
Drug Release AssaysDetermine efficiency of payload release
Capillary Electrophoresis (CE)Charge variants, heterogeneity

Note: This table is a representation of the data discussed in the text and is not interactive.

Preclinical Exploration of Combination Strategies with this compound Conjugates

Preclinical research is actively exploring the potential of combining this compound conjugates with other therapeutic agents to enhance anti-tumor activity, overcome resistance mechanisms, and potentially broaden the range of treatable cancers pharmafocusamerica.commdpi.comnih.gov. Combination strategies aim to exploit different mechanisms of action to achieve synergistic effects.

Studies are investigating the combination of ADCs with other modalities such as immunotherapy or chemotherapy pharmafocusamerica.comnih.gov. For example, preclinical studies have explored the combination of a this compound conjugate (4C9-DM1) targeting c-Kit with carboplatin/etoposide or lurbinectedin (B608698) in small cell lung cancer models, demonstrating synergistic decreases in tumor volume in mouse xenografts mdpi.com. This suggests that combining this compound conjugates with standard chemotherapy regimens or other targeted agents could improve therapeutic outcomes.

The rationale behind combining ADCs with other therapies includes targeting multiple pathways involved in tumor growth and survival, enhancing the immune response against cancer cells, and potentially mitigating or overcoming mechanisms of resistance that may arise with single-agent ADC therapy nih.gov. While the search results specifically highlight a preclinical study combining a this compound conjugate with chemotherapy mdpi.com, the broader context of ADC combination therapies suggests that future research could explore combinations with immunotherapies, targeted small molecules, or other novel agents to maximize the therapeutic potential of this compound conjugates.

Q & A

Q. What are the standard protocols for synthesizing DM1-SMCC, and how can purity be ensured?

this compound is synthesized by conjugating DM1 (a maytansinoid derivative) with the heterobifunctional crosslinker SMCC (succinimidyl-4-[N-maleimidomethyl]cyclohexane-1-carboxylate). The reaction occurs in a mixed solvent system (e.g., acetonitrile and pH 7.5 phosphate buffer) under argon at room temperature for 2 hours. Purification is achieved via semi-preparative HPLC, with purity validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . To ensure batch consistency, researchers should document reaction parameters (e.g., molar ratios, solvent composition) and adhere to quality control protocols, such as ≥98% purity thresholds via HPLC-UV .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation requires a multi-technique approach:

  • HRMS confirms molecular weight and conjugation efficiency.
  • NMR (e.g., 1H, 13C) verifies covalent bonding between DM1 and SMCC.
  • HPLC assesses purity and identifies unreacted precursors or side products. Cross-referencing spectral data with published studies (e.g., Luo et al., 2016) is critical for validation .

Q. What are the primary applications of this compound in preclinical research?

this compound is widely used in antibody-drug conjugates (ADCs) for targeted cancer therapy. Its non-cleavable linker design ensures payload release occurs intracellularly via lysosomal degradation, minimizing off-target toxicity. Research applications include pharmacokinetic studies, cytotoxicity assays, and evaluating tumor-specific targeting efficiency .

Advanced Research Questions

Q. How can researchers optimize this compound conjugation efficiency while minimizing aggregation?

Aggregation during ADC synthesis often stems from improper stoichiometry or reaction conditions. Methodological optimizations include:

  • Controlled molar ratios : Maintain a 1:3 (antibody:this compound) ratio to balance payload density and solubility.
  • Buffer optimization : Use phosphate-buffered saline (PBS) with 5% dimethylacetamide (DMA) to enhance solubility.
  • Real-time monitoring : Employ UV-Vis spectroscopy or LC-MS to track conjugation progress and adjust parameters dynamically . Advanced statistical tools (e.g., Design of Experiments, DoE) can model interactions between variables like pH, temperature, and mixing speed .

Q. How should contradictory data on this compound’s in vivo stability be resolved?

Discrepancies in stability studies (e.g., premature payload release) may arise from differences in:

  • Biological models : Species-specific lysosomal enzyme activity affects catabolism.
  • Analytical methods : Compare data from LC-MS/MS (for intact ADC quantification) vs. ELISA (for antibody detection).
  • Storage conditions : this compound’s maleimide group is sensitive to hydrolysis; use lyophilized formulations to extend shelf life. Researchers should replicate studies using standardized protocols and apply meta-analysis frameworks to reconcile conflicting results .

Q. What methodologies are recommended for studying this compound’s intracellular trafficking and catabolite transport?

Key approaches include:

  • Lysosomal isolation : Use sucrose density centrifugation to isolate lysosomes post-ADC internalization.
  • Catabolite profiling : LC-MS/MS identifies DM1-containing metabolites (e.g., lysine-Nε-SMCC-DM1).
  • Genetic knockdown : Silencing SLC46A3 (a transporter gene) via CRISPR-Cas9 to assess its role in catabolite efflux, as shown in Hamblett et al. (2015) . Live-cell imaging with fluorescently labeled ADCs can further visualize trafficking dynamics .

Methodological Frameworks

Q. How to design a robust study investigating this compound’s therapeutic index?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Pilot studies to determine dose ranges and toxicity thresholds.
  • Novelty : Compare this compound with cleavable linkers (e.g., valine-citrulline) to highlight mechanistic differences.
  • Ethical compliance : Follow IACUC protocols for xenograft models. Statistical power analysis ensures adequate sample sizes for detecting efficacy signals .

Q. What strategies address batch-to-batch variability in this compound production?

Implement Quality-by-Design (QbD) principles:

  • Critical quality attributes (CQAs) : Define parameters like drug-antibody ratio (DAR) and aggregation levels.
  • Process controls : Monitor reaction kinetics using inline PAT (Process Analytical Technology) tools.
  • Stability studies : Accelerated degradation tests under varied pH/temperature conditions .

Data Management & Reproducibility

Q. How to ensure reproducibility of this compound-based experiments across labs?

  • Detailed documentation : Share raw HPLC chromatograms, NMR spectra, and LC-MS/MS datasets via repositories like Zenodo.
  • Standard operating procedures (SOPs) : Publish step-by-step protocols for synthesis and characterization.
  • Collaborative validation : Partner with independent labs for cross-validation, as per guidelines in Analytical Chemistry .

Q. What are the best practices for managing large-scale this compound pharmacokinetic data?

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Metadata templates : Include variables like dosing regimen, sampling timepoints, and bioanalytical methods.
  • Statistical tools : Use non-compartmental analysis (NCA) for AUC calculations and mixed-effects modeling for inter-subject variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.